molecular formula C14H19N5O4S B2848194 N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034230-02-7

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

カタログ番号: B2848194
CAS番号: 2034230-02-7
分子量: 353.4
InChIキー: PATKHYYSZDFQSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a sulfonamide derivative featuring a piperidine ring substituted with a 3-cyanopyrazine moiety. The compound’s structure includes:

  • A 2-oxoethyl spacer connecting the piperidine ring to the sulfonamide group.
  • An N-methylmethanesulfonamide terminus, which enhances metabolic stability and modulates solubility .

This compound is of interest in medicinal chemistry due to its hybrid heterocyclic framework, which is common in kinase inhibitors and GPCR-targeting agents.

特性

IUPAC Name

N-[2-[3-(3-cyanopyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S/c1-18(24(2,21)22)10-13(20)19-7-3-4-11(9-19)23-14-12(8-15)16-5-6-17-14/h5-6,11H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATKHYYSZDFQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)OC2=NC=CN=C2C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: The pyrazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.

    Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate amines and aldehydes.

    Coupling reactions: The pyrazine and piperidine rings are coupled using suitable coupling agents.

    Introduction of the methanesulfonamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents to enhance the efficiency of each step.

化学反応の分析

Types of Reactions

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups such as halides or amines.

科学的研究の応用

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

作用機序

The mechanism of action of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

類似化合物との比較

(a) 2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide

  • Difluoropiperidine replaces the cyanopyrazine-substituted piperidine, increasing lipophilicity (logP ~3.2 vs. ~2.8 for the target compound).
  • The pyrrolotriazolopyrazine system introduces fused heterocycles, enhancing π-π stacking but reducing solubility.

(b) N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(2H-1,2,3-triazol-2-yl)ethanesulfonamide

  • A triazolyl substituent replaces the cyanopyrazine, offering hydrogen-bond acceptor sites.
  • The cyclopentyl scaffold restricts conformational flexibility compared to the piperidine ring in the target compound, possibly affecting target engagement .

Analogs with Modified Heterocycles

(a) N-[2-(3-Methyl-1-oxo-1,2-dihydro-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide

  • Features a pyrrolo[1,2-a]pyrazine core instead of piperidine, reducing ring size (5-membered vs. 6-membered).
  • Lacks the N-methyl group on the sulfonamide, which may reduce plasma protein binding .

(b) N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

  • Substitutes pyrrolidin-1-yl for piperidin-1-yl, shortening the heterocyclic ring.

Piperazine-Based Sulfonamides

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide

  • Replaces piperidine with piperazine , introducing a second nitrogen for enhanced solubility.
  • The 3-nitrophenyl group adds strong electron-withdrawing effects, contrasting with the target compound’s methylsulfonamide terminus. This may improve membrane permeability but increase cytotoxicity .

Comparative Data Table

Compound Name / ID Core Heterocycle Key Substituents Molecular Weight (g/mol) logP (Predicted) Notable Features
Target Compound Piperidine 3-cyanopyrazin-2-yloxy, N-methyl ~425.5 ~2.8 Balanced lipophilicity, metabolic stability
2-(4,4-difluoropiperidin-1-yl)-N-... Piperidine Difluoro, pyrrolotriazolopyrazine ~580.6 ~3.2 High target affinity, poor solubility
N-[2-(3-Methyl-1-oxo-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide Pyrrolopyrazine 3-methyl ~325.4 ~1.9 Compact structure, moderate bioavailability
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide Pyrrolidine 6-methoxy ~396.4 ~2.1 Increased solubility, reduced potency
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide Piperazine 5-chloro-2-methylphenyl, 3-nitrophenyl ~507.0 ~3.5 High reactivity, potential toxicity

Research Findings and Implications

Piperidine vs. Piperazine/Pyrrolidine Cores :

  • Piperidine-based compounds (e.g., the target) exhibit better conformational flexibility for target binding compared to rigid piperazine or pyrrolidine analogs .
  • Piperazine derivatives (e.g., ) show higher solubility but may suffer from off-target interactions due to the additional nitrogen .

Substituent Effects: The 3-cyano group on pyrazine in the target compound enhances hydrophobic interactions compared to methoxy or methyl substituents, as seen in –3 . N-methylation on the sulfonamide improves metabolic stability by blocking oxidative degradation pathways .

Pharmacokinetic Trade-offs :

  • Compounds with fused heterocycles (e.g., ) demonstrate high potency but poor solubility, limiting in vivo utility .
  • Pyrrolidine/pyrrolopyrazine analogs (–3) prioritize solubility over potency, making them candidates for oral formulations .

生物活性

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Cyanopyrazine moiety : A pyrazine ring with a cyano group that enhances its reactivity.
  • Methanesulfonamide group : Imparts solubility and potential interactions with biological targets.
PropertyValue
Molecular Weight350.4 g/mol
SolubilitySoluble in DMSO, ethanol; poorly soluble in water
LogP (Partition Coefficient)2.4

Synthesis

The synthesis of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves several key steps:

  • Formation of the Pyrazine Ring : Using 2,3-diaminopyrazine and suitable aldehydes.
  • Introduction of the Cyano Group : Via nucleophilic substitution with cyanide salts.
  • Ether Bond Formation : Reaction with piperidine derivatives under basic conditions.
  • Final Modification : Addition of the methanesulfonamide group through sulfonation reactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The cyano group and the pyrazine ring are crucial for binding to active sites on target proteins, which can lead to modulation of their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter synthesis or degradation.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have explored the antimicrobial properties of similar compounds, suggesting that N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide may exhibit activity against various bacterial strains.

Neuropharmacological Effects

Due to its structural similarities with known neuroactive compounds, it is hypothesized that this compound could influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Case Studies and Research Findings

Recent studies have provided insight into the biological effects of related compounds:

  • Study on Enzyme Inhibition :
    • A related compound was shown to inhibit specific enzymes linked to neurodegenerative diseases, suggesting potential therapeutic applications for N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide in treating such conditions.
  • Neurotransmitter Interaction :
    • Research indicates that compounds with similar structures can modulate neurotransmitter levels in vitro, which could be extrapolated to predict similar effects for this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrazine Core Formation : Condensation of 2,3-diaminopyrazine with aldehydes/ketones under acidic conditions to form the cyanopyrazine moiety .

Piperidine Substitution : Nucleophilic substitution at the piperidine nitrogen using 3-cyanopyrazin-2-yloxy intermediates under reflux in aprotic solvents (e.g., THF or DMF) .

Sulfonamide Linkage : Reaction of the secondary amine intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide group .
Key challenges include optimizing reaction temperatures (60–100°C) and avoiding hydrolysis of the cyano group during acidic/basic steps .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm piperidine ring conformation, sulfonamide connectivity, and absence of tautomeric forms in the pyrazine ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C₁₄H₁₉N₅O₄S) and detects impurities from incomplete substitution reactions .
  • HPLC-PDA : Assesses purity (>95%) and identifies byproducts from side reactions (e.g., over-oxidation of the piperidine ring) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases due to the sulfonamide group’s affinity for catalytic zinc ions .
  • Cellular Viability Assays (MTT/XTT) : Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM to identify therapeutic windows .
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., for GPCRs) given the piperidine moiety’s role in receptor modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the nucleophilic substitution step involving the piperidine ring?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .
  • Catalysis : Add KI or crown ethers to stabilize transition states in SN2 mechanisms .
  • Temperature Control : Maintain 60–70°C to prevent racemization of the piperidine ring .
  • In Situ Monitoring : Use FTIR to track disappearance of the starting material’s carbonyl peak (~1700 cm⁻¹) .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., cyano group) .
  • Molecular Dynamics (MD) Simulations : Model binding poses with target proteins (e.g., HDACs) to identify key interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and blood-brain barrier penetration .

Q. How can contradictory data on the compound’s biological activity (e.g., in vitro vs. in vivo) be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance using LC-MS/MS to explain reduced in vivo efficacy .
  • Metabolite Identification : Incubate the compound with liver microsomes to detect inactive/active metabolites (e.g., hydroxylation of the piperidine ring) .
  • Dose-Response Refinement : Conduct log-dose studies in animal models to account for nonlinear pharmacokinetics .

Q. What strategies enhance selectivity in enzyme inhibition assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrazine substituents (e.g., replacing cyano with carboxamide) to reduce off-target effects .
  • Co-crystallization Studies : Resolve X-ray structures of the compound bound to target enzymes (e.g., carbonic anhydrase) to guide rational design .
  • Kinetic Analysis : Determine inhibition constants (KiK_i) and mechanism (competitive vs. noncompetitive) using Lineweaver-Burk plots .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。